molecular formula C13H15F2N3O2 B11733478 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol CAS No. 1856019-46-9

4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol

Cat. No.: B11733478
CAS No.: 1856019-46-9
M. Wt: 283.27 g/mol
InChI Key: KJRJIJKXEWLSSI-UHFFFAOYSA-N
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Description

4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol is a synthetic organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, agriculture, and material science. The compound features a pyrazole ring substituted with a difluoromethyl group and a methoxyphenol moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as continuous flow synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium hypochlorite (NaOCl), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 4-({[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity . The compound may also participate in radical processes, contributing to its biological and chemical effects .

Properties

CAS No.

1856019-46-9

Molecular Formula

C13H15F2N3O2

Molecular Weight

283.27 g/mol

IUPAC Name

4-[[[1-(difluoromethyl)-3-methylpyrazol-4-yl]amino]methyl]-2-methoxyphenol

InChI

InChI=1S/C13H15F2N3O2/c1-8-10(7-18(17-8)13(14)15)16-6-9-3-4-11(19)12(5-9)20-2/h3-5,7,13,16,19H,6H2,1-2H3

InChI Key

KJRJIJKXEWLSSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC(=C(C=C2)O)OC)C(F)F

Origin of Product

United States

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